molecular formula C17H12N2O5 B1308875 (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one CAS No. 25288-75-9

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one

Cat. No. B1308875
CAS RN: 25288-75-9
M. Wt: 324.29 g/mol
InChI Key: GAYVSOQPSTXBFI-YDWXAUTNSA-N
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Description

The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one is a dienone with nitrophenyl groups. While the provided papers do not directly discuss this specific compound, they do provide insights into similar dienone compounds with different substituents, which can be used to infer some properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related dienone compounds involves the reaction of benzylideneacetone with an aldehyde in the presence of sodium hydroxide as a catalyst . The reaction conditions, such as the ratio of reactants, catalyst concentration, reaction temperature, and choice of solvent, play a crucial role in the yield of the product. For instance, an optimal ratio of benzylideneacetone to aldehyde and specific volumes of sodium hydroxide and alcohol can lead to yields as high as 84.6% to 89.3% . This suggests that a similar approach could be employed for the synthesis of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, with the appropriate nitro-substituted aldehyde.

Molecular Structure Analysis

The structure of these dienone compounds is typically confirmed using techniques such as melting point determination, infrared (IR) spectroscopy, and nuclear magnetic resonance (1H NMR) . These methods provide information about the functional groups present and the overall molecular framework. For the compound of interest, similar analytical techniques would likely confirm the presence of the nitro groups and the conjugated dienone system.

Chemical Reactions Analysis

Although the provided papers do not detail specific reactions of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, the chemical reactivity of dienones typically includes reactions at the activated α,β-unsaturated carbonyl system. Such compounds can undergo Michael addition, cycloaddition, and other nucleophilic addition reactions due to the electron-deficient nature of the carbonyl group.

Physical and Chemical Properties Analysis

The physical properties such as melting point and solubility are influenced by the molecular structure and substituents present on the dienone. The chemical properties, including reactivity and stability, are also affected by these factors. For instance, the presence of electron-withdrawing nitro groups in (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one would likely increase the electrophilicity of the carbonyl group, making it more reactive towards nucleophiles.

The biological activity of similar compounds has been evaluated, showing fungicidal and antitumor activities . This indicates that (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one could also possess biological activities worth investigating.

Lastly, the formation of nanoparticles and rods from dienone compounds has been achieved, which suggests potential applications in nanotechnology for the compound . The morphology of these nanostructures can be controlled by the synthesis method, which is an important aspect of their potential applications.

Scientific Research Applications

Synthesis and Characterization

  • Facile Preparation and Characterization : The compound (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one has been synthesized and characterized using spectroscopic techniques like NMR, FT-IR, UV-Vis, and SC-XRD. Its molecular properties, such as geometric parameters, nonlinear optical properties, and molecular stability, have been explored through quantum chemical insights (Khalid et al., 2020).

Polymorphism and Crystallography

  • Identification of New Polymorphs : A new polymorph of this compound has been reported, showcasing the potential for diverse crystal structures. Its structural features and interactions, such as intermolecular contacts, have been elucidated using techniques like ss-NMR and single-crystal X-ray diffraction (Ferreira et al., 2019).

Nonlinear Optical Properties

  • Studies on Nonlinear Optical Parameters : The nonlinear optical properties of bis-chalcone derivatives, similar to (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, have been studied. These compounds show potential as optical limiting materials due to their significant two-photon absorption phenomena (Shettigar et al., 2006).

Chemical Reactivity and Molecular Interactions

  • Exploring Chemical Reactivity : The chemical reactivity of various sites within molecules similar to (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one has been investigated. Studies on molecular electrostatic potential (MEP) analysis have provided insights into these interactions (Khalid et al., 2020).

Applications in Nanotechnology

  • Formation of Nanoparticles and Rods : Research has been conducted on the synthesis and characterization of nanoparticles and rods of derivatives of (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, exploring their morphologies and formation mechanisms (Kumar et al., 2016).

Fluorescence Studies

  • Investigation of Fluorescence Properties : Dienone derivatives, including compounds similar to (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, have been studied for their fluorescence properties. These studies include the effects of solvents on their fluorescence absorption and emission, revealing promising applications as fluorescent probes (Ruanwas et al., 2015).

Potential Biological Applications

  • Biological Activity Studies : Certain derivatives have shown notable biological activities, such as antitumor and fungicidal effects. This highlights the potential of these compounds in developing novel drugs and therapeutic agents (Li, 2009).

Photophysical and Mesomorphic Properties

  • Investigating Photophysical and Mesomorphic Properties : The synthesis and properties of hydrogen-bonded mesogens derived from similar compounds have been examined. This includes studying their photophysical characteristics and mesomorphism, indicating potential applications in material science (Paul et al., 2014).

Chemosensor Development

  • Chemosensor Applications : Chalcone derivatives have been developed as chemosensors for the detection of cyanide ions, demonstrating the versatility of these compounds in sensing and detection technologies (Gupta et al., 2021).

Photoinitiation Studies

  • Photoinitiation Abilities : Research on pentaaza-1,4-dienes, which are structurally related to (1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one, has investigated their potential as photoinitiators in radical polymerization, indicating their application in material processing and photopolymerization (Novikova et al., 2002).

Solvatochromic Behavior and Spectroscopy

  • Solvatochromic Studies : The solvatochromic behavior of donor-acceptor systems related to this compound has been examined, providing insights into their sensitivity to solvent variations, which could be crucial for applications in dye and sensor technologies (Marcotte & Féry-Forgues, 2000).

Future Directions

The future directions for research on “(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one” could include further exploration of its synthesis, chemical reactions, and mechanism of action. In particular, the potential biological activity of this compound and similar compounds suggests that they may have applications in the development of new antiviral agents .

properties

IUPAC Name

(1E,4E)-1,5-bis(4-nitrophenyl)penta-1,4-dien-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N2O5/c20-17(11-5-13-1-7-15(8-2-13)18(21)22)12-6-14-3-9-16(10-4-14)19(23)24/h1-12H/b11-5+,12-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAYVSOQPSTXBFI-YDWXAUTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)C=CC2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/C(=O)/C=C/C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601228904
Record name (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

324.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

37630-48-1
Record name (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37630-48-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1E,4E)-1,5-Bis(4-nitrophenyl)-1,4-pentadien-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601228904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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